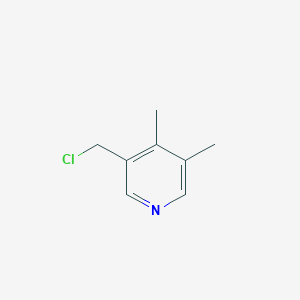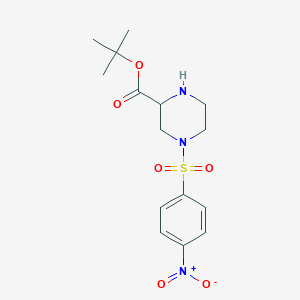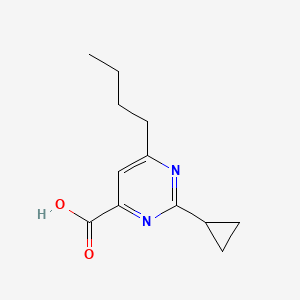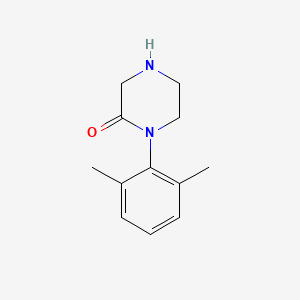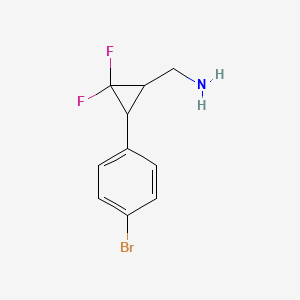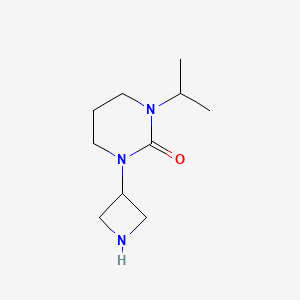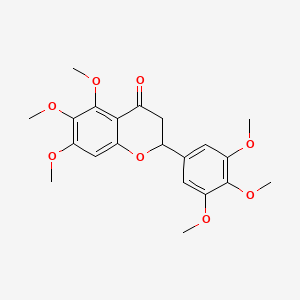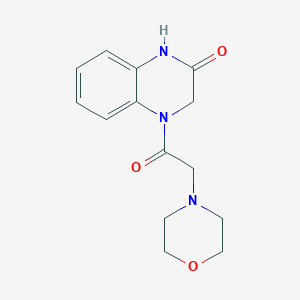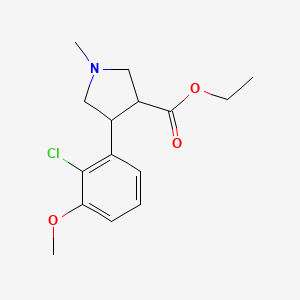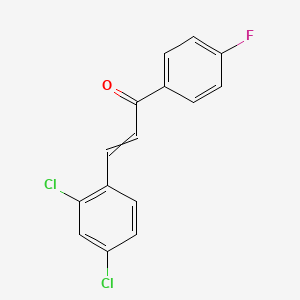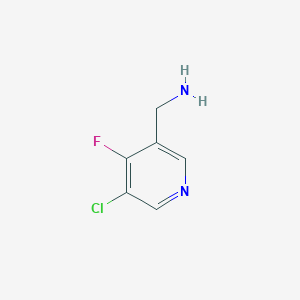
(5-Chloro-4-fluoropyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-4-fluoropyridin-3-YL)methanamine is an organic compound with the molecular formula C6H6ClFN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-fluoropyridin-3-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 3-chloro-4-fluoropyridine with methanamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-fluoropyridin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-4-fluoropyridin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It helps in understanding the binding mechanisms and activity of various drugs .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting specific receptors and enzymes .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (5-Chloro-4-fluoropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoropyridin-3-yl)methanamine
- (5-Chloro-3-fluoropyridin-2-yl)methanamine
- 3-Amino-5-fluoropyridine
Uniqueness
(5-Chloro-4-fluoropyridin-3-YL)methanamine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives. Its specific substitution pattern also imparts distinct electronic and steric properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H6ClFN2 |
|---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(5-chloro-4-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H,1,9H2 |
InChI Key |
RWWKXCDSTNKSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


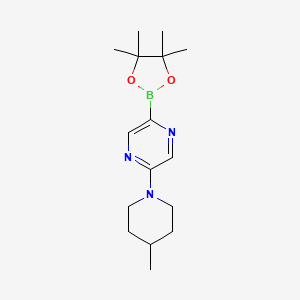
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14867098.png)
